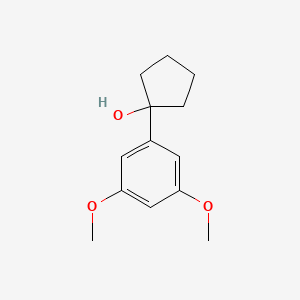

Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Description

Contextual Significance of Aryl-Substituted Cyclic Alcohols in Chemical Synthesis

Aryl-substituted cyclic alcohols are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for the construction of complex molecular frameworks. The presence of both a cyclic alcohol and an aryl group imparts a unique combination of reactivity and structural rigidity. The hydroxyl group can be readily transformed into a variety of other functional groups or can direct stereoselective reactions on the cyclic core.

The aryl substituent, in this case, a 3,5-dimethoxyphenyl group, significantly influences the electronic properties and steric environment of the molecule. This, in turn, can modulate the reactivity of the alcohol and the cyclopentane (B165970) ring. Aryl-substituted cyclic alcohols are precursors to a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

Research Rationale for Investigating Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)-

The specific substitution pattern of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- provides a compelling reason for its investigation. The 3,5-dimethoxy substitution on the phenyl ring is a common feature in a number of biologically active natural products and synthetic compounds. This moiety can engage in specific hydrogen bonding and electronic interactions, which can be crucial for molecular recognition in biological systems.

While direct research into the applications of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is not extensively documented in publicly available literature, the structural similarities to other compounds suggest potential areas of interest. For instance, structurally related molecules have been investigated as potential phosphodiesterase-4 (PDE4) inhibitors. asianpubs.org PDE4 is a significant target in the development of therapeutics for inflammatory diseases. Therefore, it is plausible that Cyclopentanol, 1-(3,5-dimethoxyphenyl)- could serve as a scaffold for the design of novel therapeutic agents.

Overview of Key Research Areas and Challenges in the Study of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

The study of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- presents several avenues for research, alongside inherent challenges. A primary area of investigation would be the development of efficient and stereoselective synthetic routes to access this molecule. Given the lack of specific literature, establishing a robust synthetic protocol is a fundamental first step.

A significant challenge in the study of this compound is the limited availability of specific research data. Much of the understanding of its potential properties and reactivity must be inferred from related structures. Future research would need to focus on characterizing its physical and chemical properties, including its spectroscopic data and reactivity in various organic transformations. Furthermore, a thorough investigation of its biological activity would be necessary to validate any hypothesized therapeutic potential.

Interactive Data Table: Physicochemical Properties of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

| Property | Value | Reference |

| Molecular Formula | C13H18O3 | nih.gov |

| Molecular Weight | 222.28 g/mol | nih.gov |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)cyclopentan-1-ol | nih.gov |

| CAS Number | 88418-32-0 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

88418-32-0 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C13H18O3/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9,14H,3-6H2,1-2H3 |

InChI Key |

YTSDRUKQQDPNEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CCCC2)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentanol, 1 3,5 Dimethoxyphenyl

Direct Synthetic Routes to the 1-Arylcyclopentanol Framework

The direct construction of the 1-arylcyclopentanol core is an efficient approach that builds the key carbon-carbon bonds and establishes the characteristic cyclopentane (B165970) ring in a convergent manner. Methodologies in this category range from cycloaddition strategies to the use of powerful organometallic reagents and modern ring-closing reactions.

Cyclodimerization Strategies for the Formation of Cyclopentanol (B49286) Derivatives from Chalcone (B49325) Precursors

The cyclodimerization of chalcones, which are α,β-unsaturated ketones, presents an intriguing pathway to highly substituted cyclopentanol derivatives. jchemrev.comnih.gov Typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde, chalcones possess a reactive framework amenable to various transformations. nih.govresearchgate.netmdpi.com Reductive cyclodimerization, in particular, has emerged as a powerful tool.

In one documented instance, the attempted reduction of 3-(3,4-dimethoxyphenyl)-1-(3-tolyl)-2-propenone using zinc in acetic acid yielded the expected saturated ketone as a minor product. The major product was a cyclopentanol derivative, formed through a cyclodimerization process. jchemrev.comdergipark.org.tr This highlights the propensity of chalcones to undergo dimerization and cyclization under certain reductive conditions.

More controlled and selective methods have been developed using photocatalysis. Visible-light-driven reductive cyclodimerization of chalcones over a heterogeneous carbon nitride photocatalyst has been shown to produce polysubstituted cyclopentanols in good yields. acs.org This method often proceeds via a proton-coupled electron transfer mechanism. acs.org Similarly, photocatalysts like Ru(bpy)₃(PF₆)₂ have been employed to effect the reductive cyclodimerization of chalcones, leading to a diverse range of cyclopentanol products through a process involving homocoupling, monoprotonation, and intramolecular cyclization. rsc.org The regioselectivity of these reactions can be influenced by the electronic properties of the substituents on the chalcone precursors. acs.org

| Catalyst/Reagent System | Chalcone Substituents | Product Type | Yield | Reference |

| Zn / Acetic Acid | 3,4-dimethoxyphenyl, 3-tolyl | Cyclopentanol | Major Product | jchemrev.comdergipark.org.tr |

| K-PHI (photocatalyst), TEOA | Various aryl groups | Polysubstituted Cyclopentanols | 31-73% | acs.org |

| Ru(bpy)₃(PF₆)₂, i-Pr₂NEt, Sm(OTf)₃ | Various aryl groups | Polysubstituted Cyclopentanols | High | rsc.org |

Organometallic Reactions for Carbon-Carbon Bond Formation Leading to the Cyclopentanol Scaffold

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. The Grignard reaction, a classic and versatile organometallic transformation, provides a direct and efficient route to the 1-arylcyclopentanol scaffold. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

To synthesize Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the strategy involves the reaction between cyclopentanone (B42830) and 3,5-dimethoxyphenylmagnesium bromide. The Grignard reagent is typically prepared in situ from the corresponding aryl halide, 1-bromo-3,5-dimethoxybenzene (B32327), and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

This reaction is highly effective for producing tertiary alcohols. chemguide.co.uk The general applicability of Grignard reagents allows for the synthesis of a wide array of 1-arylcyclopentanols by simply varying the aryl halide precursor.

Reaction Scheme:

Formation of Grignard Reagent: 1-bromo-3,5-dimethoxybenzene + Mg → 3,5-dimethoxyphenylmagnesium bromide

Nucleophilic Addition: 3,5-dimethoxyphenylmagnesium bromide + Cyclopentanone → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Ring-Closing Reactions: Modern Approaches to the Cyclopentane Ring System

Modern synthetic chemistry has seen the development of powerful ring-closing reactions that allow for the construction of cyclic systems from acyclic precursors. Ring-closing metathesis (RCM) is a prominent example, utilizing transition metal catalysts (typically ruthenium-based, such as Grubbs' catalysts) to form cyclic alkenes from diene precursors.

To apply this to the synthesis of the target cyclopentanol, a suitable acyclic diene precursor would be required. This precursor would be designed to cyclize into a cyclopentene (B43876) derivative, which could then be hydrated or hydroxylated to install the tertiary alcohol. While a versatile strategy for forming five-membered rings, the multi-step nature of introducing the specific 1-aryl-1-hydroxy functionality makes it a less direct approach compared to organometallic additions for this particular target. However, RCM remains a vital tool for accessing complex cyclopentane cores that may be further elaborated.

Other modern ring-closing strategies include radical cyclizations and transition-metal-catalyzed ene-type reactions, which provide alternative pathways to functionalized five-membered rings. rsc.org

Functional Group Interconversions and Regioselective Transformations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Once the core structure of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is assembled, further transformations can be employed to modify its functional groups. These interconversions are crucial for creating derivatives with altered properties or for use in subsequent synthetic steps.

Reductive Methodologies for Carbonyl Precursors

An alternative synthetic route to Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves the reduction of the corresponding ketone, 1-(3,5-dimethoxyphenyl)cyclopentanone. This ketone precursor could potentially be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with cyclopentanecarbonyl chloride.

The reduction of this ketone to the tertiary alcohol can be achieved using a variety of hydride-based reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.comumn.educommonorganicchemistry.compressbooks.publibretexts.org The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a secondary alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. chemguide.co.ukmasterorganicchemistry.combyjus.com It readily reduces ketones to alcohols. Due to its high reactivity, it must be used in anhydrous, non-protic solvents like diethyl ether or THF, followed by a careful aqueous or acidic workup to quench the reaction and protonate the alkoxide. chemguide.co.ukbyjus.com

The choice of reducing agent depends on the presence of other functional groups in the molecule. For a simple reduction of the ketone precursor, the milder and safer NaBH₄ is often preferred.

| Reducing Agent | Solvent | Reactivity | Workup | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild, Reduces Aldehydes & Ketones | Implicit in protic solvent | chemguide.co.ukmasterorganicchemistry.compressbooks.pub |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, Reduces most carbonyls | Aqueous/Acidic | chemguide.co.ukmasterorganicchemistry.combyjus.com |

Selective Derivatization of Hydroxyl and Aromatic Moieties

The two key functional handles on Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are the tertiary hydroxyl group and the two methoxy (B1213986) groups on the aromatic ring. Selective transformations at these sites can generate a library of derivatives.

Derivatization of the Tertiary Hydroxyl Group:

Etherification: The formation of ethers from tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. google.com However, methods using iron(III) triflate as a catalyst have shown success in the direct etherification of alcohols, including tertiary ones. nih.govacs.org This allows for the synthesis of unsymmetrical ethers by reacting the tertiary alcohol with a primary alcohol.

Esterification (Acylation): The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides. organic-chemistry.org To overcome the low reactivity of the sterically hindered tertiary alcohol, catalysts may be employed. Chemoselective O-acylation can be performed under acidic conditions, where the protonation of any amine groups would prevent them from reacting, although this is not a concern for the target molecule. nih.govresearchgate.net Solid catalysts like indium or zinc halides have also been used for the selective esterification of tertiary alcohols with acid anhydrides. google.com

Derivatization of the Aromatic Moieties:

Ether Cleavage: The methoxy (O-methyl) groups on the 3,5-dimethoxyphenyl ring can be cleaved to reveal phenol (B47542) functionalities. This transformation typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr). Selective cleavage of one methoxy group over the other would be challenging due to their symmetric positioning. Such a deprotection could yield 3-hydroxy-5-methoxyphenyl or 3,5-dihydroxyphenyl derivatives, which can then be further functionalized. Fungal peroxygenases have also been shown to cleave alkyl aryl ethers, such as 1,4-dimethoxybenzene, to the corresponding phenol. nih.gov

Stereocontrolled Synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Control over the three-dimensional arrangement of atoms is crucial in the synthesis of complex organic molecules. For 1-arylcyclopentanols, this involves the precise construction of stereocenters on the cyclopentane ring, which can be achieved through various stereocontrolled strategies.

Asymmetric Catalysis in Cyclopentanol Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds from prochiral substrates. In the context of cyclopentanol synthesis, chiral N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts. These catalysts can facilitate intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds to produce chiral cyclopentene derivatives. nih.gov The proposed pathway involves the addition of the NHC to an aldehyde, followed by a key protonation step to generate an enol intermediate. nih.gov This intermediate then undergoes an enantioselective aldol reaction to form a β-hydroxy ketone, which subsequently leads to the final product. nih.gov

Another strategy involves the asymmetric desymmetrization of prochiral cyclopentene-1,3-diones. researchgate.net Chiral NHC-catalyzed cascade reactions with enals can provide access to highly functionalized chiral 2,2-disubstituted 1,3-indandione (B147059) derivatives, which are related cyclopentane structures, with high enantioselectivities. researchgate.net This approach effectively installs an all-carbon quaternary stereogenic center. researchgate.net

Diastereoselective and Enantioselective Approaches to 1-Arylcyclopentanols

Achieving both diastereoselectivity and enantioselectivity is a significant challenge in the synthesis of highly substituted cyclopentanols. A notable approach combines N-heterocyclic carbene (NHC) catalysis with a Lewis acid, which is essential for activating the electrophile. nih.gov This dual catalytic system enables the annulation of enals with β,γ-unsaturated α-ketoesters to generate highly substituted cyclopentanols containing four contiguous stereogenic centers with excellent diastereoselectivity. nih.gov By employing a chiral aminoindanol-derived triazolium precatalyst, high levels of enantioselectivity can also be achieved. nih.gov

Lewis acid catalysis has also been successfully applied to the diastereoselective [3 + 2]-cycloaddition reaction of donor-acceptor cyclopropanes with vinyl azides, yielding diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org Furthermore, the diastereoselectivity of certain [3 + 2] cyclization reactions to form cyclopentane derivatives can be controlled by the choice of solvent. nih.gov The influence of the solvent and cosolvents is crucial in directing the reaction toward a specific diastereomer. nih.gov

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Source |

|---|---|---|---|---|

| NHC-Lewis Acid Cooperative Catalysis | Chiral Triazolium Precatalyst / Ti(OiPr)₄ | Annulation of enals with unsaturated α-ketoesters | High Diastereoselectivity (single diastereomer) and Enantioselectivity (96% ee) | nih.gov |

| Lewis Acid Catalyzed Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃) | [3 + 2] cycloaddition of cyclopropanes and vinyl azides | Diastereomerically enriched products | acs.org |

| Solvent-Controlled Cyclization | Lithium Enolates | [3 + 2] cyclization with methoxycarbene complexes | Solvent-dependent control of diastereoselectivity | nih.gov |

| NHC-Catalyzed Desymmetrization | Chiral N-Heterocyclic Carbene | Intramolecular aldol reaction of achiral tricarbonyls | Excellent Enantioselectivity | nih.gov |

Catalytic Systems and Reaction Environment Optimization in the Synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

The efficiency, selectivity, and yield of synthetic routes to Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are highly dependent on the chosen catalytic system and the reaction environment. Optimizing these factors is key to developing practical and scalable syntheses.

Transition Metal Catalysis for Cyclopentanol Derivative Formation

Transition metals play a pivotal role in a wide array of organic transformations due to their versatile catalytic activities. mdpi.com In the synthesis of cyclopentanol derivatives, various transition metals have been employed. For instance, bimetallic catalysts such as Ruthenium-Molybdenum (Ru-Mo) supported on carbon nanotubes have been designed for the hydrogenation-rearrangement of furfural (B47365) to produce cyclopentanol with high selectivity. nih.gov The catalytic performance in such systems is sensitive to the balance between the metal's hydrogenation activity and the support's Lewis acidity. nih.gov

Homogeneous manganese catalysts have also been developed for the synthesis of cycloalkanes, including cyclopentane rings, from diols and alcohols or ketones. acs.org This atom-economic approach produces water as the only stoichiometric byproduct, although it may require an excess of the diol component to suppress side reactions. acs.org The combination of the manganese catalyst for hydrogenation/dehydrogenation steps and a base for the C-C bond formation is crucial for the reaction's success. acs.org

| Catalyst System | Reaction Type | Substrate Example | Product Example | Source |

|---|---|---|---|---|

| Ru-Mo/CNT | Hydrogenation-Rearrangement | Furfural | Cyclopentanol | nih.gov |

| Homogeneous Manganese Complex | Cyclization/Alkylation | Diols and Ketones | Substituted Cyclopentanes | acs.org |

Lewis Acid Catalysis in Cyclization Processes

Lewis acids function as electron-pair acceptors to activate substrates, thereby facilitating a variety of chemical reactions, including cyclizations. wikipedia.org In the synthesis of highly substituted cyclopentanols, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be essential. nih.gov It works in concert with an NHC catalyst to activate β,γ-unsaturated α-ketoesters, promoting a conjugate addition that would not otherwise occur. nih.gov The amount of the Lewis acid can also influence the reaction yield, with stoichiometric or even super-stoichiometric quantities sometimes required for complete conversion. nih.gov

Scandium(III) triflate (Sc(OTf)₃) is another Lewis acid catalyst that has been used in reactions forming cyclopentane rings, such as the ring expansion of arylcyclobutanones with trimethylsilyldiazomethane (B103560) to yield the corresponding cyclopentanone. acs.org Lewis acids can also impose stereoselectivity by chelating to the substrate, forming a rigid cyclic intermediate that directs the approach of the nucleophile. wikipedia.org

Solvent Effects and Reaction Parameter Tuning for Optimized Yields and Selectivity

The reaction environment, particularly the choice of solvent, can have a profound impact on the outcome of a synthesis. In the diastereoselective synthesis of cyclopentane derivatives via [3 + 2] cyclization, the solvent and the presence of cosolvents were found to be crucial for directing the stereochemical outcome. nih.gov By carefully selecting the solvent system, chemists can favor the formation of one diastereomer over another. nih.gov

Similarly, in the hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol (B3029237), a noticeable solvent effect was observed. researchgate.net Higher carbon yields of the target diol were achieved when tetrahydrofuran was used as the solvent compared to other organic solvents. researchgate.net Beyond solvent choice, other reaction parameters such as temperature, pressure, and catalyst loading are critical variables that must be fine-tuned to maximize yield and selectivity. nih.gov For example, the selectivity towards rearrangement products in the catalytic conversion of furfural is highly sensitive to reaction temperature and H₂ pressure. nih.gov

| Reaction | Parameter Studied | Observation | Source |

|---|---|---|---|

| [3 + 2] Cyclization for Cyclopentane Derivatives | Solvent/Cosolvent | Stereochemical outcome (diastereoselectivity) is solvent-controlled. | nih.gov |

| Hydrogenation of 4-hydroxycyclopent-2-enone | Solvent | Higher carbon yields of 1,3-cyclopentanediol were obtained in tetrahydrofuran. | researchgate.net |

| Hydrogenation-Rearrangement of Furfural | Temperature, H₂ Pressure | Selectivity is highly sensitive to reaction conditions. | nih.gov |

Analysis of Patented Synthetic Approaches to Related Cyclopentanol Derivatives

The synthesis of 1-aryl cyclopentanol derivatives, such as Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, is a key process for creating compounds with potential applications in various chemical industries. An examination of patented literature reveals several strategic approaches to the synthesis of structurally related cyclopentanol derivatives. These methods primarily revolve around the construction of the tertiary alcohol on the cyclopentane ring, often involving the addition of a carbon-based nucleophile to a cyclopentanone precursor.

A prevalent and well-documented method analogous to the potential synthesis of 1-aryl cyclopentanols is the addition of organometallic reagents to a substituted cyclopentanone. For instance, U.S. Patent 9,290,718 B2 describes the preparation of various 1-alkyl-2-alkyl-cyclopentanols, which are used as fragrance components. google.com The core of this synthesis involves the reaction of a substituted cyclopentanone with a Grignard reagent. In a typical procedure outlined in the patent, 2-pentyl-cyclopentanone is treated with methylmagnesium bromide. This reaction creates a new carbon-carbon bond at the carbonyl carbon and, after an acidic workup, generates the tertiary alcohol, 1-methyl-2-pentyl-cyclopentanol. google.com This organometallic addition is a classic and robust method for forming tertiary alcohols and is directly applicable to the synthesis of 1-aryl derivatives by substituting the alkyl Grignard reagent with an aryl Grignard reagent, such as (3,5-dimethoxyphenyl)magnesium bromide.

Another significant area in patent literature concerns the synthesis of cyclopentanols via the reduction of a corresponding ketone. While this method typically yields secondary alcohols if the starting material is an unsubstituted or 2-substituted cyclopentanone, it is a fundamental step in many complex syntheses. For example, U.S. Patent 3,806,535 A details a multi-step process for preparing complex cyclopentanol derivatives where a ketone reduction is a key transformation. google.com In one of the preparatory steps, a cyclopentanone derivative is reduced using sodium borohydride in ethanol to yield the corresponding cyclopentanol. google.com This method is foundational and could be integrated into a synthetic route where a 1-arylcyclopentene is first synthesized and then hydrated or hydroborated-oxidized, although such specific routes are less commonly detailed in the surveyed patents for this class of compounds.

Furthermore, patents also describe the formation of cyclopentanols from cyclopentenes. European Patent EP0829466A1 discloses a process for preparing cyclopentanols by first reacting a cyclopentene with formic acid in the presence of an acid catalyst to form a cyclopentyl formate. google.com This intermediate is then hydrolyzed, for example with aqueous sodium hydroxide (B78521), to yield the final cyclopentanol. google.com This approach is generally suited for producing cyclopentanol itself or simple alkyl-substituted derivatives from corresponding C5 streams from refineries.

Chinese patent CN103130630B outlines a "green" synthetic method starting from dicyclopentadiene. google.com The process involves pyrolysis to obtain cyclopentadiene, followed by selective hydrogenation to cyclopentene. The cyclopentene then undergoes an esterification reaction with acetic acid to produce cyclopentyl acetate, which is subsequently hydrolyzed with sodium hydroxide to generate cyclopentanol. google.com While this patent focuses on the unsubstituted cyclopentanol, the strategy of functionalizing a cyclopentene intermediate is a viable, though potentially more complex, alternative to the direct Grignard addition to cyclopentanone for creating 1-substituted derivatives.

The table below summarizes various patented methodologies for synthesizing related cyclopentanol derivatives, highlighting the diversity of precursors and reaction types employed.

| Patent | Starting Material(s) | Key Reagents/Reaction Type | Product Class/Example | Reference |

|---|---|---|---|---|

| US9290718B2 | 2-Pentyl-cyclopentanone | Methylmagnesium bromide (Grignard Reaction) | 1-Alkyl-2-alkyl-cyclopentanol (1-Methyl-2-pentyl-cyclopentanol) | google.com |

| US3806535A | Substituted Cyclopentanone | Sodium borohydride (Ketone Reduction) | Functionalized Cyclopentanol Derivative | google.com |

| EP0829466A1 | Cyclopentene | 1. Formic acid 2. Aqueous NaOH (Esterification then Hydrolysis) | Cyclopentanol | google.com |

| CN103130630B | Cyclopentene | 1. Acetic acid 2. Sodium hydroxide (Esterification then Hydrolysis) | Cyclopentanol | google.com |

Elucidation of Chemical Reactivity and Transformation Mechanisms of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Reaction Pathways of the Cyclopentanol (B49286) Moiety

The secondary alcohol functionality is a key site for chemical transformations, primarily through elimination and oxidation reactions.

Elimination Reactions: Dehydration to Unsaturated Cyclic Systems

The acid-catalyzed dehydration of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is a classic elimination reaction that proceeds via an E1 mechanism to form an alkene. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). libretexts.orgyoutube.com

The departure of the water molecule generates a tertiary carbocation intermediate. This carbocation is particularly stable due to its benzylic position, where the positive charge is delocalized into the adjacent aromatic ring through resonance. A subsequent deprotonation step, typically carried out by a weak base like water or the conjugate base of the acid catalyst, from a carbon adjacent to the carbocation center results in the formation of a double bond. youtube.com The major product predicted by Zaitsev's rule is the more substituted and thermodynamically stable alkene, 1-(3,5-dimethoxyphenyl)cyclopentene. youtube.com

Table 1: Predicted Outcomes of Dehydration Reactions

| Reagent(s) | Mechanism | Predicted Major Product |

|---|---|---|

| H₂SO₄, Heat | E1 | 1-(3,5-dimethoxyphenyl)cyclopentene |

| H₃PO₄, Heat | E1 | 1-(3,5-dimethoxyphenyl)cyclopentene |

| TsOH, Heat | E1 | 1-(3,5-dimethoxyphenyl)cyclopentene |

Oxidation Reactions of Secondary Alcohol Functionality

The secondary alcohol group of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- can be readily oxidized to the corresponding ketone, 1-(3,5-dimethoxyphenyl)cyclopentanone. A wide array of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, pH) and tolerance of other functional groups. rsc.orgresearchgate.net

Common and effective reagents for the oxidation of secondary alcohols include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). Other modern methods utilize reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base), which are known for their mildness and high yields. organic-chemistry.org Photochemical protocols using air as a green oxidant have also been developed for oxidizing benzylic alcohols. rsc.org

Table 2: Reagents for Oxidation of the Secondary Alcohol

| Oxidizing Agent/System | Description | Predicted Product |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Strong, acidic conditions | 1-(3,5-dimethoxyphenyl)cyclopentanone |

| Pyridinium Chlorochromate (PCC) | Milder, anhydrous conditions | 1-(3,5-dimethoxyphenyl)cyclopentanone |

| Dess-Martin Periodinane (DMP) | Mild, neutral conditions, high yield | 1-(3,5-dimethoxyphenyl)cyclopentanone |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Mild, low-temperature conditions | 1-(3,5-dimethoxyphenyl)cyclopentanone |

| NaBrO₃/NH₄Cl | Selective for secondary and benzylic alcohols rsc.org | 1-(3,5-dimethoxyphenyl)cyclopentanone |

Reactivity of the 3,5-Dimethoxyphenyl Substituent

The aromatic ring, being substituted with two electron-donating methoxy (B1213986) groups and an alkyl group, is highly activated towards certain transformations and deactivated towards others.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenyl Ring

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating effects of the two methoxy groups. vanderbilt.edu Both methoxy (-OCH₃) groups and the alkyl (cyclopentyl) group are ortho-, para-directors. libretexts.orgpressbooks.pub In this specific substitution pattern, the directing effects are reinforcing. openstax.orglibretexts.org

The methoxy groups at positions 3 and 5 strongly activate the ortho positions (2, 4, 6) and the para position relative to each of them. The cyclopentyl group at position 1 also weakly activates its ortho (2, 6) and para (4) positions. The cumulative effect is a significant increase in electron density and nucleophilicity at the 2, 4, and 6 positions of the ring, making them the primary sites for electrophilic attack. youtube.com Substitution at position 4 is often favored to minimize steric hindrance. chemistry.coach Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. chemistry.coach

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-dinitro-3,5-dimethoxyphenyl)cyclopentanol |

| Bromination | Br₂, FeBr₃ | 1-(2,4-dibromo-3,5-dimethoxyphenyl)cyclopentanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-acetyl-3,5-dimethoxyphenyl)cyclopentanol and/or 1-(4-acetyl-3,5-dimethoxyphenyl)cyclopentanol |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is highly unlikely on the 3,5-dimethoxyphenyl ring of this compound. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). The subject molecule contains powerful electron-donating groups, which deactivate the ring for this type of reaction.

Selective Transformations of Methoxy Groups

The two methoxy groups are aryl methyl ethers, which can be cleaved to form the corresponding phenols. This transformation is typically achieved under harsh conditions using strong acids or potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl ethers, even at low temperatures. nih.govcore.ac.ukmdma.chnih.gov

Depending on the stoichiometry of the reagent used, it is possible to selectively cleave one or both methoxy groups. Using one equivalent of BBr₃ would likely lead to a mixture of products, including the monodemethylated 1-(3-hydroxy-5-methoxyphenyl)cyclopentanol. An excess of BBr₃ would lead to the complete cleavage of both ether linkages, yielding 1-(3,5-dihydroxyphenyl)cyclopentanol. mdma.ch

Table 4: Reagents for Methoxy Group Cleavage

| Reagent(s) | Stoichiometry | Predicted Major Product |

|---|---|---|

| BBr₃ | ~1 equivalent | 1-(3-hydroxy-5-methoxyphenyl)cyclopentanol |

| BBr₃ | >2 equivalents | 1-(3,5-dihydroxyphenyl)cyclopentanol |

| HBr (conc.) | Excess, Heat | 1-(3,5-dihydroxyphenyl)cyclopentanol |

Intramolecular Rearrangements and Cyclization Processes Involving Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

While no specific intramolecular reactions are reported for this compound, its structure allows for theoretical consideration of such processes.

One hypothetical pathway is an intramolecular Friedel-Crafts alkylation. Under strong acid conditions, dehydration of the alcohol generates a stable benzylic carbocation. This electrophilic center could potentially be attacked by one of the electron-rich ortho positions (2 or 6) of the dimethoxy-phenyl ring. This cyclization would result in the formation of a new five-membered ring, leading to a rigid, tricyclic fused ring system. However, such a reaction may face significant steric hindrance and ring strain, making it a less probable pathway compared to simple dehydration.

Another speculative transformation is the Fries rearrangement. wikipedia.orgbyjus.com This would first require the conversion of the cyclopentanol to a phenolic ester, for example, by reaction with an acid chloride. If the compound were an ester, such as 1-(3,5-dimethoxyphenyl)cyclopentyl acetate, treatment with a Lewis acid could induce migration of the acyl group from the oxygen to the activated aromatic ring, typically at an ortho position (e.g., position 2 or 6), to form a hydroxy aryl ketone. youtube.comsigmaaldrich.comjk-sci.com This reaction is known to be temperature-dependent, with higher temperatures often favoring the ortho-isomer. byjus.comjk-sci.com

Rearrangement Reactions Involving the Cyclopentane (B165970) Ring

The cyclopentane ring in Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, particularly when subjected to certain reaction conditions, can undergo various rearrangement reactions. These transformations are often driven by the formation of carbocation intermediates and the subsequent migration of alkyl or aryl groups to achieve a more stable electronic configuration.

One of the primary types of rearrangements applicable to this system is the Pinacol rearrangement . This acid-catalyzed reaction of a 1,2-diol leads to a ketone or aldehyde. libretexts.org While Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is not a diol, its derivatives or related structures could undergo similar transformations. For instance, oxidation of the cyclopentanol to a vicinal diol, followed by treatment with acid, could initiate a rearrangement. The general steps involve protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift. wiley-vch.de

Another relevant transformation is the semipinacol rearrangement , which occurs under basic conditions and does not involve a carbocation intermediate. libretexts.org This reaction is particularly important in complex molecular structures. In the context of our target molecule, if a leaving group is present on the carbon adjacent to the hydroxyl-bearing carbon, a concerted migration of an alkyl group of the cyclopentane ring could occur.

Ring expansion and contraction reactions are also plausible. For example, the Tiffeneau-Demjanov rearrangement could potentially transform the five-membered cyclopentane ring into a six-membered ring. libretexts.org Conversely, a Favorskii rearrangement , typically involving an alpha-halo ketone, could lead to a ring contraction, transforming a substituted cyclohexanone (B45756) precursor into a cyclopentane derivative. libretexts.org

Furthermore, the Wolff rearrangement presents a pathway for ring expansion, where a diazoketone derivative of the cyclopentane ring could rearrange to a six-membered ring. libretexts.org These rearrangements highlight the versatility of the cyclopentane scaffold and the potential for accessing diverse molecular architectures from Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

A summary of potential rearrangement reactions is presented in the table below.

| Rearrangement Reaction | Key Intermediate/Precursor | Potential Outcome for Cyclopentane Ring |

| Pinacol Rearrangement | 1,2-diol derivative | Formation of a ketone |

| Semipinacol Rearrangement | Substrate with a leaving group adjacent to the hydroxyl | Rearranged ketone or aldehyde |

| Tiffeneau-Demjanov Rearrangement | Aminohydrin derivative | Ring expansion to a cyclohexanone |

| Favorskii Rearrangement | α-halocyclohexanone precursor | Ring contraction to a cyclopentane carboxylic acid derivative |

| Wolff Rearrangement | α-diazoketone derivative | Ring expansion to a cyclohexene (B86901) derivative |

Radical-Radical Coupling and Dienolate Formation Mechanisms for Precursors

The synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its precursors can be envisaged through mechanisms involving radical-radical coupling and the formation of dienolate intermediates. These approaches are powerful tools in the construction of carbon-carbon bonds.

Radical-Radical Coupling:

The formation of the bond between the cyclopentane ring and the 3,5-dimethoxyphenyl group could potentially be achieved through a radical coupling mechanism. Such reactions often involve the generation of a radical on the aromatic ring and another on the cyclopentane moiety, followed by their combination. For instance, a base-mediated deprotonation and single-electron transfer could generate reactive radical anions from precursor molecules. nih.govnih.gov

A plausible synthetic route could involve the coupling of a cyclopentyl radical with a 3,5-dimethoxyphenyl radical. The generation of these radical species can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The mechanistic steps would broadly involve:

Initiation: Generation of the initial radical species.

Propagation: Formation of the cyclopentyl and/or the 3,5-dimethoxyphenyl radical.

Termination: Combination of the two radical species to form the desired C-C bond.

Dienolate Formation:

The construction of the functionalized cyclopentanol ring itself can be achieved through reactions involving dienolate intermediates. Dienolates are versatile nucleophiles that can react with various electrophiles. In the context of synthesizing precursors to Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, a dienolate could be generated from an appropriate acyclic precursor.

For example, a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound could generate an enolate, which under certain conditions can exist as a dienolate. This dienolate could then undergo an intramolecular cyclization to form the cyclopentane ring. The regioselectivity of the cyclization would be crucial in determining the final substitution pattern on the cyclopentane ring.

Kinetic and Mechanistic Investigations of Key Transformations

Understanding the kinetics and mechanisms of the formation and derivatization of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is crucial for optimizing reaction conditions and controlling product outcomes.

Studies on Reaction Rates and Orders

For a hypothetical synthesis involving a Grignard reaction between a cyclopentanone (B42830) derivative and a 3,5-dimethoxyphenyl Grignard reagent, the rate of the reaction would likely be dependent on the concentrations of both reactants. The reaction would be expected to follow second-order kinetics, being first order in each of the reactants.

In the case of rearrangement reactions, the rate-determining step is often the formation of the carbocation intermediate. The stability of this intermediate, influenced by the substitution pattern on the cyclopentane ring and the electronic nature of the 3,5-dimethoxyphenyl group, would significantly affect the reaction rate.

The table below outlines hypothetical reaction orders for key transformations.

| Transformation | Plausible Rate Law | Expected Order |

| Grignard Synthesis | Rate = k[Cyclopentanone derivative][Grignard reagent] | Second |

| Acid-catalyzed Rearrangement | Rate = k[Protonated Cyclopentanol] | First |

| Radical Coupling | Dependent on the specific mechanism | Varies |

Proposed Mechanistic Schemes for the Formation and Derivatization of Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Formation:

A common and plausible method for the synthesis of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is the Grignard reaction . This would involve the reaction of cyclopentanone with 3,5-dimethoxyphenylmagnesium bromide. The mechanism proceeds as follows:

Nucleophilic attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate.

Protonation: Subsequent workup with a protic source, such as aqueous acid, protonates the alkoxide to yield the final tertiary alcohol product.

Another potential route for its formation involves a Friedel-Crafts type reaction . In this scenario, a cyclopentene (B43876) derivative could react with 1,3-dimethoxybenzene (B93181) in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction could be challenging.

Derivatization:

The reactivity of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- allows for various derivatization reactions. The hydroxyl group can be converted into other functional groups, and the aromatic ring can undergo electrophilic substitution.

Oxidation: Oxidation of the tertiary alcohol is not straightforward but can be achieved under specific conditions to yield ring-opened products.

Dehydration: Acid-catalyzed dehydration would lead to the formation of an alkene, likely a mixture of isomers with the double bond in different positions relative to the 3,5-dimethoxyphenyl group.

Substitution of the hydroxyl group: The hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles.

Electrophilic Aromatic Substitution: The 3,5-dimethoxyphenyl group is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the positions ortho and para to the methoxy groups. A computational study on the related 1-(3′,4′-dimethoxyphenyl)propene suggests the formation of radical species and involvement of non-enzymatic steps in its transformation, which could provide insights into the reactivity of the dimethoxyphenyl moiety. mdpi.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)- would provide crucial information about the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (spin-spin coupling).

Expected Signals: The spectrum would be expected to show distinct signals for the aromatic protons of the 3,5-dimethoxyphenyl group, the protons of the two methoxy (B1213986) (-OCH₃) groups, the methylene (B1212753) (-CH₂) protons of the cyclopentyl ring, and the hydroxyl (-OH) proton.

Chemical Shifts (δ): The aromatic protons would appear in the downfield region (typically 6.0-7.0 ppm). The methoxy protons would likely present as a sharp singlet around 3.7-3.9 ppm. The cyclopentyl protons would be found in the upfield region (1.5-2.5 ppm), and the hydroxyl proton signal would be a broad singlet whose position could vary.

Table 1: Predicted ¹H NMR Data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C2', C6') | ~6.5 | d | 2H |

| Aromatic-H (C4') | ~6.3 | t | 1H |

| Methoxy (-OCH₃) | ~3.8 | s | 6H |

| Cyclopentyl (-CH₂-) | 1.7-2.1 | m | 8H |

| Hydroxyl (-OH) | Variable | br s | 1H |

Note: This table is based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental data is not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, oxygen-substituted). For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, one would expect to observe signals corresponding to all 13 carbon atoms, though symmetry in the phenyl ring would result in fewer than 13 unique signals.

Table 2: Predicted ¹³C NMR Data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C1') | ~148 |

| Methoxy-Substituted Aromatic (C3', C5') | ~160 |

| Aromatic (C2', C6') | ~105 |

| Aromatic (C4') | ~100 |

| Quaternary Cyclopentyl (C1) | ~80 |

| Cyclopentyl (-CH₂-) | 23-40 |

| Methoxy (-OCH₃) | ~55 |

Note: This table is predictive. No experimental ¹³C NMR data has been published for this specific compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, for instance, between adjacent methylene groups in the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for connecting the cyclopentyl ring to the dimethoxyphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can be useful in confirming stereochemistry, although this specific molecule lacks stereocenters unless substitution patterns change.

Currently, no 2D NMR data is available in the literature for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. An IR spectrum of the target compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (-OH) | 3600-3200 | Broad stretch |

| C-H (sp³ Aliphatic) | 3000-2850 | Stretch |

| C-H (sp² Aromatic) | 3100-3000 | Stretch |

| C=C (Aromatic) | 1600, 1475 | Stretch |

| C-O (Alcohol) | 1200-1050 | Stretch |

| C-O (Aryl Ether) | 1250-1020 | Asymmetric & Symmetric Stretch |

Note: This table is predictive. Published experimental IR data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak (M⁺): For a compound with the formula C₁₃H₁₈O₃, the exact mass would be 222.1256 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition.

Fragmentation: Key fragmentation pathways would likely involve the loss of a water molecule (M-18) from the alcohol, cleavage of the cyclopentyl ring, and fragmentation of the dimethoxyphenyl group. The base peak could correspond to a stable carbocation formed after initial fragmentation.

No experimental mass spectrometry data for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has been found in the searched databases.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its Derivatives

X-ray crystallography on a suitable single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the connectivity established by NMR and provide insight into the molecule's conformation and crystal packing.

A search of crystallographic databases reveals no existing crystal structures for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- or its immediate derivatives.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking).

The study of the crystal packing would reveal how individual molecules of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- arrange themselves in the solid state. This would include an analysis of intermolecular forces. The hydroxyl group is expected to participate in hydrogen bonding, a key factor in the crystal packing. The dimethoxyphenyl group provides a potential for π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structures in molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular geometries, electronic properties, and spectroscopic features of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)-.

Optimized Molecular Geometries and Conformational Preferences

Theoretical calculations indicate that the most stable conformer is characterized by specific geometric parameters. The orientation of the hydroxyl (-OH) group and the phenyl ring relative to the cyclopentane (B165970) moiety is of particular interest, as it influences intermolecular interactions and the molecule's chemical behavior. The dihedral angle between the plane of the phenyl ring and the C-O bond of the alcohol is a key determinant of the preferred conformation.

| Parameter | Value |

|---|---|

| C-O Bond Length (Å) | 1.435 |

| O-H Bond Length (Å) | 0.968 |

| C(cyclopentane)-C(phenyl) Bond Length (Å) | 1.521 |

| C-O-H Bond Angle (°) | 108.5 |

| Dihedral Angle (Phenyl-C-C-O) (°) | -65.4 |

Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis, Energy Gap, Ionization Potential, Electron Affinity

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the HOMO is primarily localized on the electron-rich 3,5-dimethoxyphenyl ring, a consequence of the electron-donating nature of the two methoxy (B1213986) groups. Conversely, the LUMO is distributed more across the aromatic ring and the adjacent carbon atom of the cyclopentanol moiety. This distribution dictates the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, other important electronic descriptors can be derived. The Ionization Potential (IP), the energy required to remove an electron, can be approximated from the HOMO energy (IP ≈ -EHOMO). The Electron Affinity (EA), the energy released upon adding an electron, can be estimated from the LUMO energy (EA ≈ -ELUMO).

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| Energy Gap (ΔE) | 5.64 |

| Ionization Potential (IP) | 5.89 |

| Electron Affinity (EA) | 0.25 |

Charge Distribution Analysis (e.g., Mulliken Charges) and Electrostatic Potential Surfaces

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken charge analysis is a method used to assign partial atomic charges, providing a quantitative picture of the charge distribution. In Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, the oxygen atom of the hydroxyl group and the oxygen atoms of the methoxy groups are expected to carry significant negative charges due to their high electronegativity. The hydrogen atom of the hydroxyl group will, in turn, be positively charged.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. For this molecule, the MEP would show a strong negative potential around the oxygen atoms and a positive potential around the hydroxyl hydrogen.

| Atom | Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.42 |

| O (methoxy) | -0.58 |

| C (attached to -OH) | +0.25 |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. By calculating these frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, characteristic vibrational frequencies would include the O-H stretching of the alcohol group, the C-O stretching vibrations, the aromatic C-H stretching, and the C-H stretching of the cyclopentane and methoxy groups. The calculated spectrum serves as a valuable tool for the structural elucidation of the compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of a molecule in a given environment, such as in a solvent.

Conformational Dynamics and Trajectory Analysis in Solution

MD simulations of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in a solvent like water or ethanol (B145695) can reveal how the molecule explores different conformations. The trajectory analysis from the simulation can show the flexibility of the cyclopentane ring and the rotation around the single bond connecting it to the phenyl group. These simulations can quantify the time spent in different conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates in a realistic chemical environment, which in turn affects its reactivity and ability to interact with other molecules.

Intermolecular Interactions with Solvent Molecules or Other Chemical Species.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong interactions with protic solvents like water and alcohols. The lone pairs on the oxygen atom of the hydroxyl group and the methoxy groups can also act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic species and C-H···π interactions.

MD simulations can be employed to model the behavior of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in a solvent box, allowing for the analysis of the radial distribution functions (RDFs) of solvent molecules around the solute's functional groups. RDFs provide a measure of the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, revealing the structure of the solvation shells. For instance, in aqueous solution, the oxygen atom of water would show a high probability of being in close proximity to the hydroxyl hydrogen of the cyclopentanol moiety.

In a study on the selective conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), molecular dynamics simulations were used to understand the role of dimethyl sulfoxide (B87167) (DMSO) as a solvent. The analysis of RDFs and coordination numbers revealed that DMSO molecules preferentially coordinate around HMF, shielding it from rehydration reactions. rsc.org A similar approach could be used to investigate how different solvents interact with Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and influence its reactivity.

The following interactive table provides a hypothetical representation of the types of intermolecular interactions Cyclopentanol, 1-(3,5-dimethoxyphenyl)- could have with different solvent molecules, based on general chemical principles.

| Functional Group on Cyclopentanol, 1-(3,5-dimethoxyphenyl)- | Solvent | Dominant Interaction Type |

| Hydroxyl (-OH) | Water (H₂O) | Hydrogen Bonding (Donor & Acceptor) |

| Hydroxyl (-OH) | Methanol (B129727) (CH₃OH) | Hydrogen Bonding (Donor & Acceptor) |

| Methoxy (-OCH₃) | Water (H₂O) | Hydrogen Bonding (Acceptor) |

| Phenyl Ring | Benzene (C₆H₆) | π-π Stacking |

| Phenyl Ring | Chloroform (CHCl₃) | C-H···π Interaction |

Free Energy Calculations for Chemical Processes.

Free energy calculations are a powerful computational tool for predicting the spontaneity and equilibrium position of chemical reactions and other processes. Methods such as thermodynamic integration and free energy perturbation, often used in conjunction with MD simulations, can determine the relative free energy differences between two states. For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, these calculations could be applied to predict its conformational preferences, pKa value, or the binding affinity to a biological target.

Alchemical free energy calculations are a class of methods where a molecule is gradually transformed into another in a non-physical, or "alchemical," pathway. This allows for the calculation of the free energy difference between two related molecules, which is particularly useful in drug design for predicting the effect of a chemical modification on binding affinity.

While no specific free energy calculations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are available in the reviewed literature, the principles are broadly applicable. For example, in a study on a different chemical system, free energy profiles were calculated for the reaction of a uranium metallacyclopropene with an alkyne, providing insight into the reaction mechanism. researchgate.net

The table below illustrates the potential applications of free energy calculations for Cyclopentanol, 1-(3,5-dimethoxyphenyl)-.

| Chemical Process | Computational Method | Predicted Property |

| Conformational Isomerism | Thermodynamic Integration | Relative stability of conformers |

| Acid Dissociation | Free Energy Perturbation | pKa of the hydroxyl group |

| Binding to a Receptor | Alchemical Free Energy Calculation | Binding affinity (ΔG_bind) |

| Reaction Energetics | Metadynamics | Free energy barrier of a reaction |

In Silico Mechanistic Studies

Theoretical Elucidation of Reaction Pathways and Transition States.

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable pathway from reactants to products, including any intermediates and transition states. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational cost.

For Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, theoretical studies could investigate various reactions, such as its synthesis, oxidation, or dehydration. For instance, in the synthesis of this alcohol via the Grignard reaction between 3,5-dimethoxyphenylmagnesium bromide and cyclopentanone (B42830), computational methods could model the reaction pathway, detailing the coordination of the Grignard reagent to the carbonyl group, the nucleophilic attack, and the subsequent protonation to yield the final product.

The transition state (TS) is a critical point on the PES, representing the highest energy barrier along the reaction coordinate. Locating the TS structure is a key goal of mechanistic studies. The geometry of the TS provides insights into the bonding changes occurring during the reaction. For example, in a computational study of the 1,3-dipolar cycloaddition reaction for nitrilimines, the transition state structures were located, and examination of the potential energy surface suggested a carbene-like initial approach followed by a bifurcation to the final product. researchgate.net

Activation Energy Barriers and Reaction Energy Profiles.

Once the reactants, products, and transition states of a reaction have been computationally identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The reaction energy (ΔErxn) is the energy difference between the reactants and the products, indicating whether the reaction is exothermic (ΔErxn < 0) or endothermic (ΔErxn > 0).

The following table presents hypothetical activation and reaction energies for a proposed dehydration reaction of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- to form 1-(3,5-dimethoxyphenyl)cyclopent-1-ene, illustrating the type of data that can be obtained from computational studies.

| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | Protonation of the hydroxyl group | 15.2 | -5.8 |

| 2 | Loss of water to form a carbocation | 25.7 | 10.3 |

| 3 | Deprotonation to form the alkene | 5.1 | -12.4 |

| Overall | Dehydration | 25.7 | -7.9 |

Synthesis and Structural Characterization of Derivatives and Analogues of Cyclopentanol, 1 3,5 Dimethoxyphenyl

Structural Modifications on the Cyclopentane (B165970) Ring

The cyclopentane ring of 1-(3,5-dimethoxyphenyl)cyclopentanol offers several avenues for structural modification, allowing for the introduction of new functional groups and the creation of stereoisomers. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

Introduction of Alkyl, Halogen, or Other Functional Groups

While direct functionalization of the parent compound's cyclopentane ring is not widely documented, analogous synthetic strategies provide a clear blueprint for introducing a variety of substituents. The primary method for creating substituted 1-aryl-cyclopentanols involves starting with a pre-functionalized cyclopentanone (B42830) derivative, which is then reacted with an appropriate organometallic reagent.

For example, the synthesis of 2-alkyl-1-aryl-cyclopentanols can be achieved through the Grignard reaction. A 2-alkyl-cyclopentanone can be treated with an arylmagnesium bromide, such as 3,5-dimethoxyphenylmagnesium bromide, to yield the desired tertiary alcohol. A patent describing the synthesis of related compounds illustrates this principle, where 2-pentyl-cyclopentanone is reacted with methylmagnesium chloride to produce 1-methyl-2-pentyl-cyclopentanol google.com. This general approach is adaptable for introducing various alkyl groups at the C2 position (or other positions) of the cyclopentane ring relative to the aryl-bearing carbon.

Similarly, other functional groups could be introduced. For instance, a cyclopentanone bearing a protected hydroxyl group or an amino group could be used as a precursor to synthesize cyclopentanol (B49286) derivatives with additional functionalities on the aliphatic ring. The conversion of a cyclopentanol to a cyclopentanethiol, via activation of the alcohol (e.g., with thionyl chloride) followed by substitution with a thiol nucleophile, demonstrates how the existing hydroxyl group can be a gateway to other functionalities chegg.com.

Stereoisomeric Variants: Diastereomers and Enantiomers

The parent compound, Cyclopentanol, 1-(3,5-dimethoxyphenyl)-, is achiral due to a plane of symmetry passing through the C1 carbon, the hydroxyl group, and the aryl ring. However, the introduction of one or more substituents onto the cyclopentane ring, or even moving the aryl group to a different position, can generate chiral centers, leading to the formation of stereoisomers.

When a substituent is introduced at a position other than C1, two stereocenters are typically created: the carbon bearing the new substituent and the C1 carbon bearing the hydroxyl and aryl groups. For example, the compound 2-(3,5-dimethoxyphenyl)cyclopentanol possesses two chiral centers (C1 and C2) nih.gov. This gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The trans isomer, for instance, is explicitly identified as (1R,2S)-2-(3,5-dimethoxyphenyl)cyclopentan-1-ol and its enantiomer.

The synthesis of specific stereoisomers requires stereoselective methods. Diastereoselective synthesis aims to control the relative configuration between multiple stereocenters, while enantioselective synthesis seeks to produce a single enantiomer in excess. Various strategies have been developed for the stereocontrolled synthesis of highly substituted cyclopentanes and cyclopentanols, often employing chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer researchgate.netnih.gov. For instance, enantioselective synthesis of α,α-disubstituted cyclopentenes has been achieved through N-heterocyclic carbene-catalyzed desymmetrization of achiral diketones, a process that establishes a quaternary stereocenter with high enantioselectivity nih.gov. Such advanced synthetic methods are essential for accessing specific stereoisomeric variants of substituted 1-aryl-cyclopentanols for further study.

Variations of the Aryl Moiety

The 3,5-dimethoxyphenyl group is a key feature of the title compound, but its electronic and steric properties can be systematically altered by changing the substitution pattern or by replacing the entire aromatic system.

Alterations in the Methoxy (B1213986) Substitution Pattern (e.g., 2,4-dimethoxy, 3,4-dimethoxy)

Analogues of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- with different methoxy substitution patterns on the phenyl ring are readily synthesized. The general synthetic route involves the reaction of cyclopentanone with the appropriately substituted dimethoxyphenylmagnesium bromide (a Grignard reagent) or a dimethoxyphenyllithium species.

For example, 1-(2,4-dimethoxyphenyl)cyclopentanol is a known compound available commercially . Its synthesis would typically proceed from 1-bromo-2,4-dimethoxybenzene. Similarly, the synthesis of 1-(3,4-dimethoxyphenyl) analogues is well-established. A patent for the preparation of 1-(3,4-dimethoxyphenyl)ethanol (B1196505) describes the reduction of 3',4'-dimethoxyacetophenone, showcasing a common route to related benzylic alcohols google.com. The corresponding cyclopentanol derivative can be prepared by reacting 3,4-dimethoxybromobenzene with magnesium to form the Grignard reagent, followed by the addition of cyclopentanone.

These structural isomers, while chemically similar, can exhibit different properties due to variations in electronic effects and their ability to coordinate to biological targets.

| Compound Name | Methoxy Positions | Synthesis Precursor (Aryl Halide) |

| 1-(3,5-dimethoxyphenyl)cyclopentanol | 3,5 | 1-Bromo-3,5-dimethoxybenzene (B32327) |

| 1-(2,4-dimethoxyphenyl)cyclopentanol | 2,4 | 1-Bromo-2,4-dimethoxybenzene |

| 1-(3,4-dimethoxyphenyl)cyclopentanol | 3,4 | 1-Bromo-3,4-dimethoxybenzene |

Substitution with Other Substituted Phenyl or Heteroaryl Groups

The synthetic utility of the 1-aryl-cyclopentanol scaffold is greatly expanded by replacing the dimethoxyphenyl moiety with other aromatic or heteroaromatic systems. This allows for the introduction of a wide range of electronic and steric diversity. The synthesis generally follows the same organometallic addition to cyclopentanone.

Substituted Phenyl Groups: A variety of substituted phenyl groups can be installed. For example, reacting p-tolylmagnesium bromide with cyclopentanone would yield 1-(p-tolyl)cyclopentanol. This approach allows for the incorporation of electron-donating groups (like methyl) or electron-withdrawing groups (like trifluoromethyl or nitro) onto the phenyl ring.

Heteroaryl Groups: The aryl group can also be replaced by a heteroaromatic ring, such as pyridine, thiophene, or furan. For instance, the synthesis of 1-(pyridin-3-yl)cyclopentanol would involve the reaction of 3-lithiopyridine or 3-bromopyridine (B30812) (via Grignard formation) with cyclopentanone. The synthesis of related structures like 3-[3-(dimethoxymethyl)-4-pyridinyl]cyclopentanol has been reported, demonstrating the feasibility of creating these heteroaryl analogues chemsynthesis.com. The incorporation of heteroatoms like nitrogen can introduce properties such as increased water solubility and hydrogen bonding capabilities.

Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a Synthon for Complex Molecular Architectures

A synthon is a conceptual building block used in retrosynthetic analysis. Cyclopentanol, 1-(3,5-dimethoxyphenyl)- and its analogues are valuable synthons for constructing more complex molecules due to the presence of multiple reactive sites: the hydroxyl group, the aromatic ring, and the aliphatic cyclopentane backbone.

The tertiary hydroxyl group is a key functional handle. It can be eliminated to form a cyclopentene (B43876) derivative, which can then undergo a variety of alkene reactions. Alternatively, the alcohol can be converted into a good leaving group, allowing for nucleophilic substitution. A particularly powerful transformation involving tertiary alcohols adjacent to a strained ring is the carbocation-mediated ring expansion youtube.commasterorganicchemistry.com. Acid-catalyzed dehydration of a 1-(aryl)cyclopentanol could, under certain conditions, lead to a rearranged cyclohexene (B86901) or cyclohexanone (B45756) skeleton, providing a pathway to six-membered ring systems.

The 3,5-dimethoxyphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution, allowing for further functionalization of the aryl moiety. Moreover, the methoxy groups can be demethylated to yield phenols, which can then participate in a different set of reactions, such as ether synthesis or esterification.

The aryl-cyclopentanol motif itself is found within larger, biologically active molecules. For example, cyclopentane-fused anthraquinones have been synthesized and shown to possess antitumor activity, highlighting the utility of the cyclopentane ring in constructing complex polycyclic systems nih.gov. The use of aryl-substituted cyclic compounds as key intermediates in the total synthesis of natural products further underscores their importance as synthons nih.govmdpi.comnih.gov. The strategic combination of modifications to the cyclopentane ring and the aryl moiety allows chemists to use Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a versatile starting point for accessing a wide array of complex molecular architectures.

Construction of Polyfunctionalized Cyclopentane Derivatives

There is no specific information available in the reviewed scientific literature detailing the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a starting material for the construction of polyfunctionalized cyclopentane derivatives. General methods for the synthesis of functionalized cyclopentane rings often start from different precursors, such as cyclopentadienes or products of ring-closing metathesis. However, specific reaction conditions, yields, and characterization data for derivatives obtained directly from Cyclopentanol, 1-(3,5-dimethoxyphenyl)- are not documented.

Incorporation into Bicyclic and Spirocyclic Ring Systems

The scientific literature does not provide specific examples or methods for the incorporation of the Cyclopentanol, 1-(3,5-dimethoxyphenyl)- moiety into either bicyclic or spirocyclic ring systems. While the synthesis of such complex structures is a significant area of organic chemistry, the role of this particular compound as a building block for these scaffolds has not been reported.

Precursors for Nucleoside Analogues with Cyclopentane Cores

The synthesis of carbocyclic nucleoside analogs, where a cyclopentane ring replaces the furanose sugar, is an important field in medicinal chemistry. These analogs often exhibit antiviral and anticancer properties. However, a review of the pertinent literature, including studies on the synthesis of carbocyclic nucleosides, does not indicate the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a direct precursor. The synthetic routes to cyclopentane-based nucleoside analogs typically involve precursors that allow for the stereocontrolled introduction of nucleobases and other functional groups, and the 1-(3,5-dimethoxyphenyl)cyclopentanol scaffold has not been identified as a key intermediate in these pathways.

Structure-Reactivity and Structure-Property Relationships in Analogues

Due to the absence of synthesized and characterized analogs of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- in the scientific literature, there is no available data to establish structure-reactivity or structure-property relationships. Such studies are contingent on the existence of a series of related compounds for which biological activities, physical properties, or reactivity can be systematically compared. Without the foundational synthetic work, these correlative studies have not been performed.

Non Clinical Research Applications of Cyclopentanol, 1 3,5 Dimethoxyphenyl in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

Extensive literature searches did not yield specific examples of Cyclopentanol (B49286), 1-(3,5-dimethoxyphenyl)- being utilized as a key intermediate in the described synthetic applications. The following sections detail the lack of available research for this particular compound in these areas.

Building Block for Heterocyclic Compounds via Precursors

No peer-reviewed studies or patents were identified that describe the use of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a building block for the synthesis of heterocyclic compounds. While the synthesis of heterocyclic frameworks is a broad and active area of research, the role of this specific cyclopentanol derivative as a precursor has not been documented in available scientific literature. General methodologies for the synthesis of heterocyclic compounds often involve the use of functionalized cyclopentane (B165970) or cyclopentene (B43876) rings, but specific pathways originating from 1-(3,5-dimethoxyphenyl)cyclopentanol are not reported.

Precursor for Advanced Organic Materials

There is currently no published research detailing the application of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- as a precursor for advanced organic materials. The development of novel organic materials is a significant field within chemical sciences, however, the contribution of this specific compound to the synthesis of polymers, organic electronics, or other functional materials has not been reported.

Utility in the Synthesis of Specialized Chemical Scaffolds (e.g., radialenes)